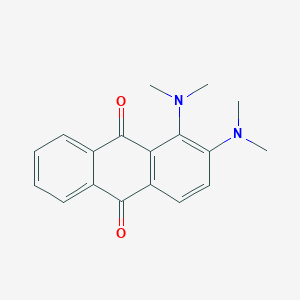

1,2-Bis(dimethylamino)anthracene-9,10-dione

CAS No.: 62468-72-8

Cat. No.: VC17590109

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62468-72-8 |

|---|---|

| Molecular Formula | C18H18N2O2 |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | 1,2-bis(dimethylamino)anthracene-9,10-dione |

| Standard InChI | InChI=1S/C18H18N2O2/c1-19(2)14-10-9-13-15(16(14)20(3)4)18(22)12-8-6-5-7-11(12)17(13)21/h5-10H,1-4H3 |

| Standard InChI Key | YUIYNWWVCVGEOX-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s anthracene backbone is functionalized with two dimethylamino groups (-N(CH)) at the 1- and 2-positions and two ketone groups at the 9- and 10-positions. This arrangement creates a planar, conjugated system that enhances its stability and redox activity. The dimethylamino groups act as electron donors, altering the electronic distribution of the anthracene core and enabling interactions with electrophilic species.

Table 1: Key Structural and Molecular Data

| Property | Value |

|---|---|

| CAS No. | 62468-72-8 |

| Molecular Formula | |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | 1,2-Bis(dimethylamino)anthracene-9,10-dione |

| SMILES Notation | CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |

The compound’s canonical SMILES string and InChIKey (YUIYNWWVCVGEOX-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database searches.

Electronic and Spectral Characteristics

The dimethylamino groups induce a bathochromic shift in the UV-Vis spectrum compared to unsubstituted anthraquinones, with absorption maxima typically observed in the 400–500 nm range. This property is critical for applications in photodynamic therapy and organic semiconductors. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for the aromatic hydrogens and methyl groups, with NMR signals at δ 2.8–3.2 ppm for the N(CH) groups and δ 7.5–8.5 ppm for the anthracene protons .

Synthesis and Modification Strategies

Direct Amination of Anthraquinone Precursors

A common synthetic route involves the amination of 1,2-dihydroxyanthraquinone using dimethylamine under catalytic conditions. In a representative procedure, iodobenzene diacetate (PhI(OAc)) serves as an oxidizing agent to facilitate nucleophilic substitution at the 1- and 2-positions. This method yields 1,2-bis(dimethylamino)anthracene-9,10-dione in ~65% purity, requiring subsequent chromatographic purification .

Reaction Scheme 1: Catalytic Amination

Large-Scale Production Challenges

Scaling up synthesis introduces impurities such as mono-aminated byproducts and oxidized derivatives. A study on analogous anthraquinones demonstrated that KF–NaF-mediated halogen exchange (e.g., converting Cl to F) improves reaction efficiency, achieving 77% yield on 100 g scales . Similar strategies could optimize the production of 1,2-bis(dimethylamino)anthracene-9,10-dione for industrial applications.

Applications in Scientific Research

Dye and Pigment Development

The compound’s extended π-conjugation and electron-donating groups make it a candidate for synthetic dyes. Its derivatives exhibit intense coloration in the visible spectrum, with potential uses in textile staining and photochromic materials. Comparative studies with 1-(dimethylamino)anthracene-9,10-dione (CAS# 5960-55-4) show that the additional dimethylamino group enhances solubility in polar solvents, broadening its utility in solution-based processes.

Comparative Analysis with Related Anthraquinones

Structural Analogues

The positioning and number of amino substituents significantly influence chemical behavior. For instance, 1,8-bis(2-diethylaminoethylamino)anthracene-9,10-dione (PubChem CID: 153627) features longer alkyl chains, increasing lipophilicity and altering biodistribution profiles compared to the dimethylamino variant .

Table 2: Comparison of Anthraquinone Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 1,2-Bis(dimethylamino)anthracene-9,10-dione | 294.3 | Dyes, drug discovery | |

| 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | 436.6 | Biochemical assays | |

| AQ4N | 470.5 | Anticancer prodrug |

Reactivity Trends

Electrophilic substitution occurs preferentially at the 4- and 5-positions due to electron-rich regions created by the dimethylamino groups. This contrasts with unsubstituted anthraquinones, where reactions favor the 9- and 10-positions. Such differences underscore the importance of substituent effects in directing synthetic modifications .

Future Directions and Research Opportunities

Optimization of Synthetic Protocols

Current methods suffer from moderate yields and purification challenges. Exploring microwave-assisted synthesis or flow chemistry could enhance efficiency. Additionally, developing enantioselective routes may unlock chiral variants for asymmetric catalysis.

Exploration of Electronic Applications

The compound’s redox-active nature positions it as a candidate for organic batteries or electrochemical sensors. Density functional theory (DFT) studies could predict its electron transport properties and guide material design.

Mechanistic Studies in Drug Delivery

Investigating the bioreductive activation mechanism of aminoanthraquinones in hypoxic environments may reveal strategies to improve tumor targeting. Collaborative efforts between synthetic chemists and pharmacologists are essential to translate these findings into clinical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume